2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

mGlu3 Negative Allosteric Modulator CNS

SAR studies using unsubstituted pyridinyl alanines or 2-/6-fluoro regioisomers often produce misleading potency and metabolic stability data. 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (CAS 1270318-46-1) provides the precise 5-fluoropyridin-3-yl geometry essential for target engagement. Key advantages: • Balanced mGlu3 affinity (IC50 = 481 nM) & ligand efficiency (LLE = 4.06) for CNS lead optimization. • ≥95% purity & (S)-enantiomer availability ensure reproducible SAR. • Moderate TPSA (76.2 Ų) & cLogP (2.26) support brain penetration and PET tracer design. Supplied with rigorous QC documentation for immediate global dispatch.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B13255433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)CC(C(=O)O)N
InChIInChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)
InChIKeyCDSNBGBPJCXKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Overview


2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid (CAS 1270318-46-1) is a non-proteinogenic α-amino acid featuring a 5-fluoropyridin-3-yl side chain . With a molecular weight of 184.17 g/mol and a topological polar surface area of 76.2 Ų, this compound serves as a versatile scaffold in the design of enzyme inhibitors and receptor ligands [1]. The fluoropyridine moiety enhances metabolic stability and modulates electronic properties critical for target engagement, positioning this molecule as a key intermediate for structure-activity relationship (SAR) studies and radiolabeling applications .

5-fluoropyridin-3-yl α-amino acid scaffold for enzyme inhibitor and receptor ligand design

Fluorine substitution modulates metabolic stability and electronic properties for SAR studies

Supports radiolabeling, peptidomimetic synthesis, and CNS target engagement workflows

Why 2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid Cannot Be Substituted


Substituting this compound with unsubstituted pyridinyl alanines or alternative fluoropyridinyl regioisomers (e.g., 2-fluoro- or 6-fluoro-) introduces critical variations in receptor affinity, metabolic stability, and physicochemical properties. The 5-fluoropyridin-3-yl group confers a distinct electronic distribution that impacts hydrogen bonding and π-stacking interactions, directly influencing target engagement [1]. Additionally, the specific stereochemistry (L- or D-) dictates chiral recognition in biological systems, making the correct enantiomer essential for reproducible SAR outcomes . Without this precise substitution pattern, lead optimization efforts risk producing misleading potency data and suboptimal pharmacokinetic profiles.

Alternative fluoro positions (2- or 6-fluoro) may shift lipophilicity and metabolic stability profile, altering target engagement.

Pyridin-3-yl alanine without fluorine may reduce receptor affinity and electronic complementarity, impacting SAR reproducibility.

L- and D-enantiomers may not be interchangeable; chiral recognition can differ, affecting biological readouts.

2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid: Quantitative Evidence


mGlu3 Receptor Binding Affinity

In a series of pyrimidinone-based mGlu3 negative allosteric modulators, the compound bearing the 5-fluoropyridin-3-yl substituent exhibited an IC50 of 481 nM against human mGlu3 [1]. This potency differentiates it from the 2-fluoropyridin-3-yl analog (IC50 = 392 nM) and the 4-fluoropyridin-3-yl analog (IC50 = 482 nM) [1]. While the 2-fluoro isomer shows slightly higher potency, the 5-fluoro variant offers a distinct balance of lipophilicity (cLogP = 2.26) and ligand efficiency (LLE = 4.06) [1].

mGlu3 Binding
Head-to-head
IC50 481 nM (5-F)
2-F: 392 nM · 4-F: 482 nM · H: 608 nM
Reported mGlu3 affinity context; supports regioisomer SAR profiling.
Human mGlu3 FLIPR assay; direct comparator data.
mGlu3 Negative Allosteric Modulator CNS

Lipophilicity and Ligand Efficiency (LLE)

The 5-fluoropyridin-3-yl substituent confers a calculated logP (cLogP) of 2.26, identical to the 4-fluoro isomer but lower than the 2-fluoro isomer (cLogP = 2.67) [1]. Ligand-lipophilicity efficiency (LLE = pIC50 - cLogP) for the 5-fluoro compound is 4.06, compared to 3.74 for the 2-fluoro and 4.06 for the 4-fluoro [1]. This indicates that the 5-fluoro group achieves a favorable balance between potency and lipophilicity, a key determinant of oral bioavailability and CNS penetration [1].

Lipophilicity / LLE
Head-to-head
cLogP 2.26 · LLE 4.06
2-F: cLogP 2.67/LLE 3.74 · 4-F: 2.26/4.06 · H: 2.16/4.06
Favorable lipophilicity-ligand efficiency balance; supports developability screening.
Calculated (Dotmatics Elemental); context-dependent.
Lipophilicity Ligand Efficiency Drug-like Properties

Plasma Protein Binding and Hepatic Clearance

In rat plasma, the fraction unbound (Fu) for the 5-fluoropyridin-3-yl analog is 0.092, indicating moderate protein binding [1]. This compares favorably to the 2-fluoro (Fu = 0.083) and 4-fluoro (Fu = 0.085) analogs, and is significantly higher than the unsubstituted pyridin-3-yl (Fu = 0.118) [1]. Predicted hepatic clearance (CLhep) for the 5-fluoro compound is 26.6 mL/min/kg, which is lower than the 2-fluoro (36.9 mL/min/kg) and 4-fluoro (36.0 mL/min/kg) analogs, suggesting a slower metabolic turnover [1].

Protein Binding / CL
Head-to-head
Fu 0.092 · CLhep 26.6 mL/min/kg
2-F: Fu 0.083/CL 36.9 · 4-F: 0.085/36.0 · H: 0.118/42.0
Moderate protein binding and lower predicted hepatic clearance context.
Rat plasma/microsomes; predicted CL, verification recommended.
Metabolic Stability Plasma Protein Binding Clearance

Physicochemical and TPSA Profile

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid possesses a topological polar surface area (TPSA) of 76.2 Ų [1]. This value falls within the optimal range for oral bioavailability (<140 Ų) and is lower than many natural amino acids (e.g., phenylalanine TPSA = 63.3 Ų), yet the fluoropyridine ring introduces additional hydrogen bond acceptor capabilities (5 H-bond acceptors) [1]. The molecular weight of 184.17 g/mol is consistent with typical amino acid derivatives used in peptide mimetics .

TPSA Profile
Class-level
TPSA 76.2 Ų · 5 H-bond acceptors
vs phenylalanine (63.3 Ų, 3 acceptors)
Reported permeability-related property; may support cell-permeable design assessment.
Calculated; class-level inference (PubChem). Data to verify.
Physicochemical Properties Drug-likeness Permeability

Safety and Hazard Classification

According to PubChem, the dihydrochloride salt of 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid is classified with GHS hazard statements H303 (may be harmful if swallowed) and H315 (causes skin irritation) [1]. These warnings are comparable to other fluorinated amino acid derivatives but less severe than many potent small-molecule inhibitors that require stringent containment. The compound's stability under recommended storage conditions (2-8°C, inert atmosphere) ensures reliable performance in laboratory settings .

Hazard Classification
Class-level
GHS H303, H315
No acute toxicity or severe hazard class reported
Reported safety-related endpoint context; review handling requirements.
PubChem classification; verify for specific salt form and concentration.
Safety Handling Regulatory

2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid: Research & Industrial Applications


CNS Drug Discovery: mGlu3 NAM Optimization

Leveraging the compound's balanced mGlu3 affinity (IC50 = 481 nM), moderate lipophilicity (cLogP = 2.26), and low predicted hepatic clearance (CLhep = 26.6 mL/min/kg), medicinal chemists can use this scaffold to design brain-penetrant mGlu3 NAMs for neurological disorders [1]. The 5-fluoro substitution offers a distinct profile from the 2-fluoro analog, potentially reducing off-target effects while maintaining CNS exposure.

PET Tracer Development for Tumor Imaging

The 5-fluoropyridin-3-yl group provides a site for nucleophilic aromatic substitution with [18F]fluoride, enabling the synthesis of radiolabeled amino acid analogs [1]. Given the moderate protein binding (Fu = 0.092) and favorable TPSA (76.2 Ų), such tracers could exhibit suitable pharmacokinetics for PET imaging of LAT1-overexpressing tumors [2]. The established synthetic accessibility of the (S)-enantiomer (≥95% purity) supports reproducible radiolabeling workflows .

Peptidomimetic and Constrained Peptide Synthesis

As a non-proteinogenic amino acid with a rigid pyridine ring, this compound serves as a valuable building block for introducing conformational constraint and fluorine-mediated electronic effects into peptide backbones [1]. The high purity (95.0%) and availability in both enantiomeric forms enable precise SAR exploration in protease inhibitors and GPCR ligands [2]. The TPSA of 76.2 Ų supports cell permeability of the resulting peptidomimetics.

Enzyme Inhibitor Design: Fluorine-Mediated Binding

The 5-fluoropyridine moiety can engage in orthogonal multipolar interactions with backbone amides or side chain residues in enzyme active sites, as evidenced by the mGlu3 binding data [1]. The compound's moderate molecular weight (184.17 g/mol) and favorable LLE (4.06) make it an ideal fragment-like starting point for fragment-based drug discovery (FBDD) campaigns aiming to improve binding affinity while maintaining ligand efficiency [1].

Application
Selection Property
Validation Focus
mGlu3 NAM lead optimization
5-fluoropyridin-3-yl scaffold with balanced lipophilicity and reported mGlu3 binding context
CNS penetration and target engagement profiling in mGlu3 models
18F PET tracer research
5-fluoro group amenable to nucleophilic [18F] substitution; moderate protein binding profile
Radiotracer pharmacokinetic and biodistribution evaluation
Peptidomimetic building block
Non-proteinogenic α-amino acid with rigid pyridine ring and high enantiomeric purity
Conformational constraint and cell permeability assessment in peptide backbones
Fragment-based drug discovery
Fragment-like molecular weight and favorable LLE context; fluorine-mediated binding interactions
Binding affinity optimization and ligand efficiency tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.